molecular formula C17H17F3N6O2S B2593579 3-Methyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021075-30-8

3-Methyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2593579
M. Wt: 426.42
InChI Key: YOTDIUCNYYBRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as CL 218,872, has the empirical formula C13H9F3N4 . It is a selective agonist at the BZ I benzodiazepine receptor .


Molecular Structure Analysis

The molecular weight of this compound is 278.23 Da . Its structure includes a triazolopyridazine core with a trifluoromethylphenyl group and a methyl group attached .


Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C . Its SMILES string representation is Cc1nnc2ccc(nn12)-c3cccc(c3)C(F)(F)F .

Scientific Research Applications

Anti-diabetic Drug Development

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Diabetes Treatment : A study synthesized a series of triazolo-pyridazine-6-yl-substituted piperazines, evaluated for their DPP-4 inhibition potential to develop anti-diabetic medications. These compounds showed strong inhibition potential and excellent antioxidant and insulinotropic activity, indicating their potential as effective anti-diabetic drugs (Bindu, Vijayalakshmi, & Manikandan, 2019).

Advanced Prostate Cancer Treatment

  • Androgen Receptor Downregulation : Another research focused on the discovery of AZD3514, a small-molecule androgen receptor downregulator for treating advanced prostate cancer. The study outlines modifications to the chemical structure to address specific pharmacological properties, leading to the clinical evaluation of AZD3514 (Bradbury et al., 2013).

Antimicrobial and Antimalarial Activity

  • Development of Sulfonamide and Amide Derivatives : Research into sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety showed promising in vitro antimicrobial activity against various bacteria and antifungal and antimalarial activities, underscoring the compound's versatility in developing new antimicrobial agents (Bhatt, Kant, & Singh, 2016).

Antihistaminic and Anti-inflammatory Activity

  • Eosinophil Infiltration Inhibitors : A series of triazolo and imidazo pyridazines were synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration. These compounds, especially one designated as TAK-427, showed potent antihistaminic activity and inhibited eosinophil infiltration in animal models, indicating potential applications in treating atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

properties

IUPAC Name

3-methyl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N6O2S/c1-12-21-22-15-5-6-16(23-26(12)15)24-7-9-25(10-8-24)29(27,28)14-4-2-3-13(11-14)17(18,19)20/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTDIUCNYYBRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

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